
Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate
Vue d'ensemble
Description
Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate is a useful research compound. Its molecular formula is C17H14NNaO9S2 and its molecular weight is 463.41. The purity is usually 95%.
BenchChem offers high-quality Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Environmental and Analytical Applications
Sulfonated aromatic compounds have also found applications in environmental and analytical chemistry. Kulmala et al. (1997) investigated the intrinsic and extrinsic lyoluminescences of X-ray irradiated sodium chloride in the presence of aminonaphthalene derivatives, showcasing the potential of these compounds in analytical methodologies Kulmala et al., 1997. This research underscores the utility of sulfonated compounds in enhancing analytical techniques, particularly in the detection and quantification of specific molecules.
Advanced Materials and Polymers
The development of advanced materials and polymers is another area where sulfonated compounds play a crucial role. Ćirić-Marjanović et al. (2006) discussed the electrochemical oxidative polymerization of sodium 4-amino-3-hydroxynaphthalene-1-sulfonate, leading to the creation of new semiconducting, electroactive, water-soluble polymeric materials. This study illustrates the potential of sulfonated naphthalenes in the fabrication of innovative polymers with applications in electronics and materials science Ćirić-Marjanović et al., 2006.
Biochemical and Medical Research
Although not directly related to "Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate," studies on similar sulfonated compounds have contributed to biochemical and medical research. Horton and Tucker (1970) prepared water-soluble reagents from 2-hydroxy-5-nitrobenzyl halides for protein modification, demonstrating the biochemical utility of sulfonated compounds in probing protein structure and function Horton & Tucker, 1970.
Mécanisme D'action
Target of Action
Azomethine-H monosodium salt hydrate, also known as Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate, primarily targets boron in various samples . Boron is a trace element that plays a crucial role in the growth and development of plants .
Mode of Action
Azomethine-H monosodium salt hydrate acts as a complexing agent . It binds to boron, forming a colored complex that can be detected using colorimetric methods . The formation of this complex allows for the quantification of boron in the sample .
Biochemical Pathways
The interaction of Azomethine-H monosodium salt hydrate with boron does not directly affect any biochemical pathways. Instead, it provides a means of measuring boron concentration, which can indirectly provide information about various biochemical processes. Boron is involved in the structure and function of cell walls, and it also plays a role in the metabolism of carbohydrates and proteins in plants .
Pharmacokinetics
Its solubility in 1 m naoh is reported to be between 4900-5100 mg/mL , which may influence its distribution and elimination in a biological system.
Result of Action
The primary result of the action of Azomethine-H monosodium salt hydrate is the formation of a colored complex with boron . This complex can be detected and quantified using colorimetric methods, providing a measure of the boron concentration in the sample .
Action Environment
The action of Azomethine-H monosodium salt hydrate can be influenced by various environmental factors. For instance, the pH of the solution can affect the formation of the boron complex . Additionally, the presence of other substances in the sample, such as soil or plant material, can potentially interfere with the colorimetric determination of boron .
Propriétés
IUPAC Name |
sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO8S2.Na.H2O/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIGDXDVSZJVSW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)O)O.O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14NNaO9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32266-60-7 (Parent) | |
| Record name | Azomethine-H sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005941071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | Azomethine-H sodium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12013 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
5941-07-1, 206752-32-1 | |
| Record name | Azomethine-H sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005941071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrogen 4-hydroxy-5-(salicylideneamino)naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Azomethine-H monosodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



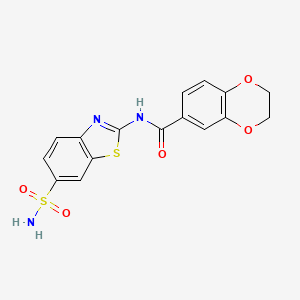

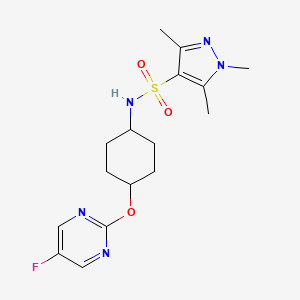
![2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2641021.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2641022.png)
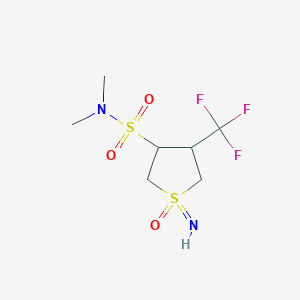
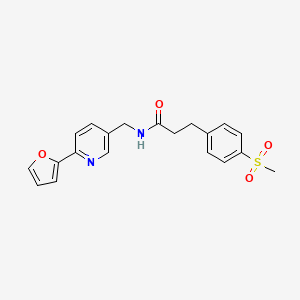
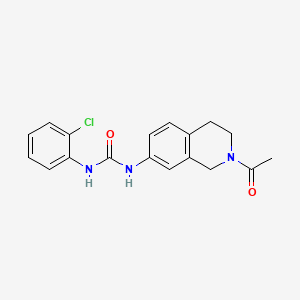
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2641030.png)
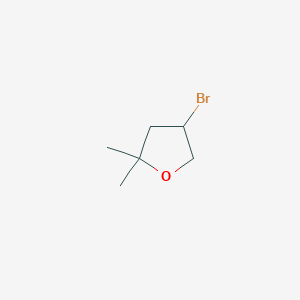
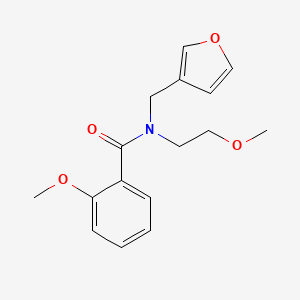
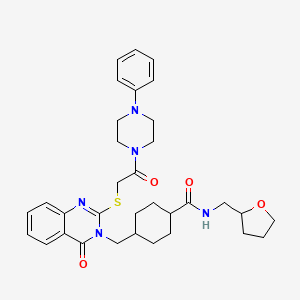
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2641035.png)
![3,4,5-triethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2641038.png)